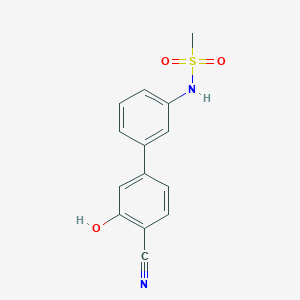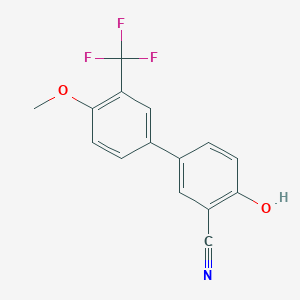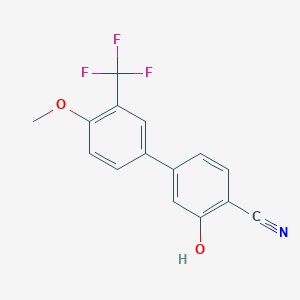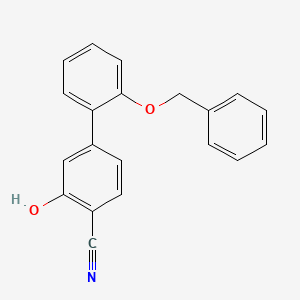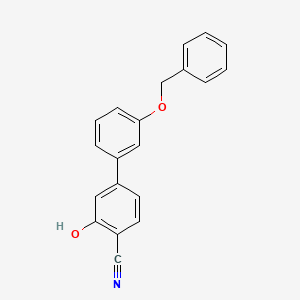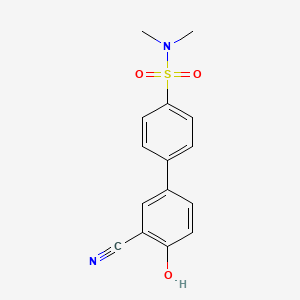
2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% (2C4DMPP) is an organic compound with a wide range of applications in scientific research. It is a derivative of 2-cyano-4-hydroxycinnamic acid, a widely used reagent in organic synthesis. 2C4DMPP has been used in various laboratory experiments and scientific research applications, due to its excellent solubility and stability.
Scientific Research Applications
2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in various scientific research applications. It has been used as a reagent in organic synthesis to synthesize a variety of compounds, including polymers and pharmaceuticals. It has also been used in the synthesis of polyurethanes, polysaccharides, and polyamides. 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has also been used in the preparation of polymeric films and membranes, as well as in the synthesis of polymeric nanoparticles.
Mechanism of Action
2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% acts as a catalyst in the synthesis of polymers and other compounds. It catalyzes the reaction between two molecules, resulting in the formation of a new molecule. The catalytic activity of 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% is due to its ability to form a covalent bond between two molecules, which then results in the formation of a new molecule.
Biochemical and Physiological Effects
2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial activity, as well as anti-inflammatory and antioxidant properties. 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has also been shown to inhibit the growth of certain types of cancer cells, as well as to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is highly soluble in water, making it easy to work with in a variety of solutions. It is also highly stable, making it suitable for use in long-term experiments. Additionally, it is non-toxic and non-irritating, making it safe to handle and work with.
However, there are also some limitations to using 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% in laboratory experiments. It is not very soluble in organic solvents, making it difficult to use in certain types of experiments. Additionally, it is not very stable in the presence of light or heat, making it unsuitable for use in experiments that require high temperatures or prolonged exposure to light.
Future Directions
There are several potential future directions for the use of 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% in scientific research. One potential direction is the development of new polymers and pharmaceuticals using 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% as a reagent. Additionally, 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% could be used in the development of new polymeric films and membranes, as well as in the synthesis of polymeric nanoparticles. Finally, 2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% could be used in the development of new drugs and therapies for a variety of diseases, including cancer and neurological disorders.
Synthesis Methods
2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized through a two-step reaction. The first step involves the reaction of 2-cyano-4-hydroxycinnamic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide. This reaction yields 2-cyano-4-hydroxy-N,N-dimethylsulfamoylphenyl)phenol, which can then be further purified by recrystallization to obtain the 95% pure compound.
properties
IUPAC Name |
2-(3-cyano-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-17(2)21(19,20)15-6-4-3-5-13(15)11-7-8-14(18)12(9-11)10-16/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPFTHWKNXHYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(2-N,N-dimethylsulfamoylphenyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


